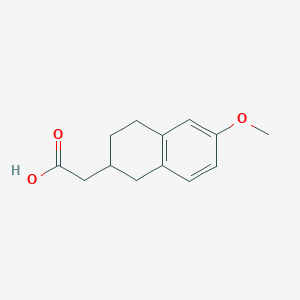

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCQYKCGYMWUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)CC(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620432 | |

| Record name | (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57351-00-5 | |

| Record name | (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is a tetralin-based organic compound that has garnered interest within the scientific community for its potential pharmacological applications.[1] Its structural architecture, featuring a methoxy-substituted tetrahydronaphthalene core linked to an acetic acid moiety, suggests its potential as a modulator of biological pathways, particularly those involved in inflammation and pain.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and proposed biological evaluation of this compound, offering a technical resource for researchers in medicinal chemistry and drug discovery.

The tetralin scaffold is a key structural element in a variety of biologically active molecules, including some with anti-inflammatory, antidepressant, and antifungal properties.[2] The methoxy group and the acetic acid side chain of the title compound are critical functionalities that can influence its pharmacokinetic and pharmacodynamic properties. This guide will delve into the scientific rationale behind the synthesis and evaluation of this compound, providing detailed, actionable protocols for laboratory investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 57351-00-5 | |

| Molecular Formula | C₁₃H₁₆O₃ | |

| Molecular Weight | 220.26 g/mol | |

| IUPAC Name | 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |

| Synonyms | 2-(6-Methoxy-2-tetralinyl)acetic acid, 2-(6-methoxytetralin-2-yl)acetic acid, 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ylacetic acid, 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanoic acid | |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Limited aqueous solubility is expected due to the hydrophobic tetralin core. Soluble in organic solvents like ethanol, DMSO, and DMF. | General chemical principles |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key final step involving the reduction of a ketone precursor. The following sections detail a plausible and efficient synthetic route.

Synthetic Strategy Overview

A common and effective strategy for the synthesis of the target compound involves the initial preparation of (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, followed by the reduction of the ketone functionality. This approach allows for the construction of the core tetralone structure, followed by the specific removal of the carbonyl group to yield the desired tetralin.

Experimental Protocol: Reduction of (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid

This protocol is based on a well-established zinc-mediated reduction method, which has been shown to be highly efficient for similar substrates.[1][3]

Materials:

-

(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid (Substrate)

-

Zinc powder

-

Glacial acetic acid

-

Deionized water

-

Celite

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substrate, (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, in a mixture of acetic acid and water. A typical ratio would be approximately 3:1 acetic acid to water.

-

Addition of Zinc: To the stirred solution, add an excess of zinc powder. For instance, for every 1 mole of the substrate, 2.5 moles of zinc powder can be used.[3]

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 2 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the excess zinc and other insoluble materials.

-

Solvent Removal: Remove the acetic acid from the filtrate under reduced pressure.

-

Precipitation and Isolation: Add water to the residue to precipitate the crude product. Collect the solid product by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Zinc in Acetic Acid: This combination is a classical method for the Clemmensen reduction, which is effective for reducing ketones to alkanes, particularly those that are stable in acidic conditions.

-

Excess Zinc: Using an excess of the reducing agent ensures the complete conversion of the starting material.

-

Heating: The reaction is heated to increase the rate of reaction.

-

Celite Filtration: Celite is a diatomaceous earth that acts as a filter aid, preventing the fine zinc particles from clogging the filter paper and ensuring a clean filtrate.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the protons of the tetralin ring, and the protons of the acetic acid moiety. The integration of these signals will confirm the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the aliphatic carbons of the tetralin ring, and the carbonyl and methylene carbons of the acetic acid group.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and C-H stretches of the aromatic and aliphatic portions of the molecule.[4]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural confirmation.[5]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like acetic acid or formic acid to suppress ionization of the carboxylic acid) would be suitable.[6]

-

Gas Chromatography (GC): GC can also be used for purity assessment, potentially after derivatization of the carboxylic acid to a more volatile ester.[5]

Potential Biological Activity and Evaluation

The structural similarity of this compound to known anti-inflammatory agents suggests that it may exhibit similar biological activities.[1] Specifically, its resemblance to 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone, points towards the cyclooxygenase (COX) enzymes as potential targets.[1]

Proposed Mechanism of Action: COX Inhibition

The COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[7] Inhibition of these enzymes is the primary mechanism of action for most NSAIDs.

In Vitro Evaluation: COX Inhibition Assay

To determine the inhibitory activity of this compound against COX-1 and COX-2, a cell-free enzyme inhibition assay can be performed.

Principle:

This assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified, and the inhibitory effect of the test compound is determined by comparing the PGE2 levels in the presence and absence of the compound.

Experimental Protocol (ELISA-based): [8][9]

-

Enzyme and Substrate Preparation: Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid.

-

Incubation: In a microplate, incubate the COX enzyme with various concentrations of the test compound (or vehicle control) for a defined period (e.g., 10 minutes at 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes at 37°C), stop the reaction by adding a suitable reagent (e.g., a solution of stannous chloride).[10]

-

PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

In Vivo Evaluation: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a widely used animal model to screen for peripherally acting analgesics.[11]

Principle:

Intraperitoneal injection of acetic acid in mice causes a painful inflammatory response, leading to characteristic stretching and writhing movements. The analgesic effect of a test compound is determined by its ability to reduce the number of writhes.[12][13]

Experimental Protocol:

-

Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment for at least one week before the experiment.

-

Grouping and Administration: Divide the mice into groups (e.g., control, standard drug, and test compound groups). Administer the test compound at different doses orally or intraperitoneally. The control group receives the vehicle, and the standard group receives a known analgesic like aspirin or indomethacin.

-

Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes), inject a solution of acetic acid (e.g., 0.6% v/v in saline) intraperitoneally into each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group and analyze the data for statistical significance.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory and analgesic drugs. This technical guide provides a comprehensive framework for its synthesis, purification, characterization, and biological evaluation. The detailed protocols and the scientific rationale behind the experimental choices are intended to empower researchers to further investigate the potential of this and related compounds. The proposed evaluation of its COX inhibitory activity and in vivo analgesic effects will be crucial in elucidating its pharmacological profile and its potential for future drug development.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.

- Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.

- Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.

- Smolecule. (2023). This compound. Smolecule.

- Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology and Pharmacotherapeutics, 3(4), 348.

- RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.

- SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.

- ResearchGate. (n.d.). Tetralin including anticancer drugs.

- Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. PMC - PubMed Central.

- ChemicalBook. (n.d.). 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis. ChemicalBook.

- PLOS One. (n.d.). Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLOS One.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- ResearchGate. (n.d.). Tetralin-based anti-inflammatory agents.

- OUCI. (n.d.).

- MDPI. (n.d.).

- SUPPORTING INFORM

- CymitQuimica. (n.d.). This compound. CymitQuimica.

- Organic Syntheses Procedure. (n.d.). 6-METHOXY-β-TETRALONE. Organic Syntheses Procedure.

- ChemicalBook. (n.d.). 6-methoxy-1-tetralone synthesis. ChemicalBook.

- New Thiazoline-Tetralin Derivatives and Biological Activity Evalu

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- ERIC. (2023).

- University of Illinois. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Heterogeneous Catalytic Transfer Hydrogenation and Its Relation to Other Methods for Reduction of Organic Compounds. (n.d.).

- ChemRxiv. (n.d.).

- ANALYTICAL METHODS. (n.d.).

- Thermo Fisher Scientific. (n.d.). Chromatography solvents. Thermo Fisher Scientific.

Sources

- 1. Buy this compound | 57351-00-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. saspublishers.com [saspublishers.com]

An In-depth Technical Guide to the Biological Activity of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid

Abstract

This technical guide provides a comprehensive overview of the biological activity of (6-methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid, a naphthalene derivative with significant potential in therapeutic applications. Drawing parallels with its structurally related and well-characterized analog, 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone, this guide elucidates the probable mechanism of action, details established protocols for assessing its anti-inflammatory and analgesic properties, and provides a representative synthetic route. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's pharmacological profile.

Introduction: A Promising Naphthalene Derivative

This compound, hereafter referred to as 6-MOMNA (6-Methoxy-2-tetralinyl)acetic acid for brevity, is an organic compound featuring a tetrahydronaphthalene core substituted with a methoxy group and an acetic acid moiety. Its structural similarity to 6-MNA, the active metabolite of the widely used NSAID nabumetone, strongly suggests its potential as an anti-inflammatory and analgesic agent. The methoxy group is known to enhance the lipophilicity of the molecule, which can significantly influence its interaction with biological targets. This guide will delve into the anticipated biological activities of 6-MOMNA, primarily focusing on its role as a potential inhibitor of cyclooxygenase (COX) enzymes, a key target in the management of pain and inflammation.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | |

| Molecular Weight | 220.26 g/mol | |

| Synonyms | 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, 2-(6-Methoxy-2-tetralinyl)acetic acid, 6-MOMNA | |

| InChI Key | HFCQYKCGYMWUAH-UHFFFAOYSA-N |

Postulated Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated during inflammation.

Given that 6-MOMNA is a structural analog of 6-MNA, a known non-selective COX inhibitor, it is highly probable that 6-MOMNA exerts its anti-inflammatory and analgesic effects through the same pathway. 6-MNA competitively inhibits both COX-1 and COX-2. The inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins (like PGE₂) at the site of inflammation, thereby alleviating pain and reducing swelling. The concurrent inhibition of COX-1, however, can lead to gastrointestinal side effects.

dot digraph "COX_Inhibition_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Arachidonic_Acid" [label="Arachidonic Acid\n(from cell membrane)"]; "COX_Enzymes" [label="COX-1 & COX-2\nEnzymes", fillcolor="#FBBC05"]; "Prostaglandin_H2" [label="Prostaglandin H₂"]; "Prostaglandins" [label="Prostaglandins (e.g., PGE₂)\nProstacyclins\nThromboxanes"]; "Inflammation_Pain" [label="Inflammation & Pain", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MOMNA" [label="(6-Methoxy-1,2,3,4-tetrahydro-\nnaphthalen-2-yl)-acetic acid\n(6-MOMNA)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Arachidonic_Acid" -> "COX_Enzymes"; "COX_Enzymes" -> "Prostaglandin_H2"; "Prostaglandin_H2" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation_Pain"; "MOMNA" -> "COX_Enzymes" [label=" Inhibition", style="dashed", arrowhead="tee", color="#EA4335"]; } caption="Postulated mechanism of action for 6-MOMNA."

In Vitro Assessment of Biological Activity

To validate the presumed mechanism of action, a series of in vitro experiments are essential. These assays will quantify the inhibitory effect of 6-MOMNA on COX enzymes and its downstream consequences.

Cyclooxygenase (COX) Inhibition Assay

The direct inhibitory activity of 6-MOMNA on COX-1 and COX-2 can be determined using commercially available COX inhibitor screening assay kits.

Principle: These assays typically measure the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The presence of an inhibitor reduces the rate of color development, which can be measured spectrophotometrically.

Detailed Protocol:

-

Enzyme and Substrate Preparation: Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Prepare a solution of arachidonic acid (substrate) in the same buffer.

-

Inhibitor Preparation: Prepare a stock solution of 6-MOMNA in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC₅₀ value.

-

Assay Procedure:

-

To the wells of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the various concentrations of 6-MOMNA or a known COX inhibitor (e.g., indomethacin) as a positive control.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the arachidonic acid substrate and the chromogenic co-substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine - TMPD).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 6-MOMNA and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Prostaglandin E₂ (PGE₂) Immunoassay

To confirm that COX inhibition by 6-MOMNA leads to a reduction in prostaglandin synthesis in a cellular context, a PGE₂ immunoassay can be performed using a cell-based model.

Principle: This assay utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE₂ produced by cells.

Detailed Protocol:

-

Cell Culture and Stimulation:

-

Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of 6-MOMNA for 1 hour.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production.

-

Incubate for a further 24 hours.

-

-

Sample Collection: Collect the cell culture supernatant for PGE₂ analysis.

-

ELISA Procedure:

-

Add the collected supernatants and PGE₂ standards to the wells of a PGE₂-coated microplate.

-

Add a PGE₂-alkaline phosphatase conjugate and a specific antibody.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a p-nitrophenyl phosphate (pNPP) substrate, which is converted by the bound alkaline phosphatase to a yellow product.

-

Measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.

-

-

Data Analysis: Generate a standard curve and determine the concentration of PGE₂ in the cell supernatants. Calculate the percentage of inhibition of PGE₂ production by 6-MOMNA.

In Vivo Evaluation of Analgesic and Anti-inflammatory Activity

To assess the therapeutic potential of 6-MOMNA in a whole-organism context, in vivo animal models of pain and inflammation are employed.

dot digraph "InVivo_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Compound_Admin" [label="Compound Administration\n(Oral gavage of 6-MOMNA)"]; "Animal_Models" [label="Animal Models", shape="ellipse", fillcolor="#FBBC05"]; "Analgesia_Model" [label="Acetic Acid-Induced Writhing\n(Peripheral Analgesia)"]; "Inflammation_Model" [label="Carrageenan-Induced Paw Edema\n(Acute Inflammation)"]; "Data_Collection" [label="Data Collection"]; "Analysis" [label="Statistical Analysis\n(Determination of ED₅₀)"];

"Compound_Admin" -> "Animal_Models"; "Animal_Models" -> "Analgesia_Model"; "Animal_Models" -> "Inflammation_Model"; "Analgesia_Model" -> "Data_Collection"; "Inflammation_Model" -> "Data_Collection"; "Data_Collection" -> "Analysis"; } caption="Workflow for in vivo evaluation of 6-MOMNA."

Acetic Acid-Induced Writhing Test for Analgesic Activity

This model is widely used to screen for peripheral analgesic activity.

Principle: The intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), which is a response to pain mediated by the release of prostaglandins and other inflammatory mediators.

Detailed Protocol:

-

Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.

-

Grouping and Dosing: Divide the mice into groups: a control group (vehicle), a positive control group (e.g., aspirin), and several test groups receiving different doses of 6-MOMNA orally.

-

Compound Administration: Administer the respective substances to the mice.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the control group.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a classic model for evaluating acute inflammation.

Principle: The sub-plantar injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).

Detailed Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions.

-

Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of 6-MOMNA orally.

-

Compound Administration: Administer the respective substances to the rats.

-

Induction of Edema: After one hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group.

Representative Synthesis of this compound

The synthesis of 6-MOMNA can be achieved through various multi-step organic reactions. A common approach involves the reduction of a keto-acid precursor.

A Representative Two-Step Synthetic Protocol:

This protocol describes the synthesis starting from 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid.

Step 1: Synthesis of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

A detailed procedure for a similar reduction has been described. In a typical reaction, zinc powder is added to a solution of the starting material in a mixture of acetic acid and water. The reaction mixture is heated, for instance at 80°C for 2 hours. After cooling, the mixture is filtered, and the organic solvent is removed under reduced pressure. The addition of water precipitates the product, which is then collected by filtration and dried.

Step 2: Reduction of the Keto Group

The keto group of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can be reduced to a methylene group to yield the final product, this compound. This can be achieved using standard reduction methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-inflammatory and analgesic agent. Its structural analogy to the active metabolite of nabumetone provides a strong rationale for its presumed mechanism of action via COX inhibition. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its biological activity.

Future research should focus on obtaining direct experimental evidence for the COX inhibitory activity of 6-MOMNA and determining its IC₅₀ values for both COX-1 and COX-2 to assess its selectivity. Comprehensive in vivo studies are also warranted to establish its efficacy and safety profile. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial in understanding its absorption, distribution, metabolism, and excretion, which are vital for its potential development as a therapeutic agent.

References

- Patsnap Synapse. What is the mechanism of Nabumetone? (2024-07-17).

- PrepChem.com. Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

- PubChem. 6-Methoxy-2-naphthylacetic acid. National Institutes of Health.

- Asian Journal of Chemistry. Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. (2010-03-30).

- PubMed. Prostaglandins and the mechanism of action of anti-inflammatory drugs. (1984).

The Tetrahydronaphthalene Scaffold: A Physicochemical Perspective for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Tetrahydronaphthalene Scaffold

The 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, is a bicyclic hydrocarbon that has garnered significant attention in medicinal chemistry.[1] Its unique structural conformation, blending a saturated cyclohexane ring with an aromatic benzene ring, imparts a valuable three-dimensional character. This scaffold is a key structural element in a wide range of biologically active compounds and approved drugs, including the antidepressant sertraline and the anti-tuberculosis agent bedaquiline.[1][2][3] The versatility of the tetralin core allows for diverse substitutions, enabling the fine-tuning of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles.[2][4][5][6] This guide provides an in-depth exploration of the key physicochemical properties of tetrahydronaphthalene derivatives, offering insights and practical methodologies for drug development professionals.

Lipophilicity: Mastering Membrane Permeability and Beyond

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7][8][9][10] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Structure-Property Relationships

The lipophilicity of tetrahydronaphthalene derivatives can be readily modulated through substitution. The unsubstituted tetralin core is inherently lipophilic. The introduction of polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, decreases lipophilicity, while the addition of alkyl or halogen substituents increases it. For instance, studies on tetrahydronaphthalene amides have shown that managing lipophilic properties is key to improving their pharmacokinetic profiles.[2]

Experimental Determination: The Shake-Flask Method (OECD 107)

The gold-standard method for LogP determination is the shake-flask method. This protocol involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Step-by-Step Protocol:

-

Preparation of Phases: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Standard Solutions: Prepare a stock solution of the tetrahydronaphthalene derivative in n-octanol. Create a series of calibration standards by diluting the stock solution.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the saturated water phase.

-

Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up emulsions.

-

Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in n-octanol] / [Concentration in water])

Causality and Trustworthiness: The pre-saturation of solvents is a critical step to ensure that the partitioning process is not influenced by changes in the mutual solubility of the two phases. Running a standard compound with a known LogP value validates the experimental setup and technique.

Caption: Interplay of Physicochemical Properties and ADME.

Other Key Physicochemical Properties

While lipophilicity, solubility, and pKa are paramount, other properties also play a significant role in the drug development process.

| Property | Importance in Drug Development | Typical Values for Tetralin |

| Melting Point | Influences solubility and dissolution rate. Important for solid dosage form development. | -35.8 °C [11] |

| Boiling Point | Relevant for manufacturing and purification processes. | 206-208 °C [11] |

| Chemical Stability | Determines shelf-life and potential for degradation under physiological conditions. | Generally stable, but susceptible to oxidation at benzylic positions. |

| Molecular Weight | Impacts diffusion and permeability. Often considered in drug-likeness rules (e.g., Lipinski's Rule of Five). | 132.20 g/mol [12] |

Conclusion

A thorough understanding and strategic modulation of the physicochemical properties of tetrahydronaphthalene derivatives are fundamental to successful drug discovery and development. By employing the robust experimental methodologies outlined in this guide, researchers can effectively characterize their compounds, establish clear structure-property relationships, and make informed decisions to optimize candidates for clinical success. The tetralin scaffold, with its inherent versatility, will undoubtedly continue to be a valuable platform for the design of novel therapeutics.

References

- Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. (2016). ResearchGate.

- Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. (2016). PubMed.

- Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. (2022). PubMed.

- New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors. PubMed.

- Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (2025). ResearchGate.

- Quantitative Structure-Activity Relationship and Molecular Modeling Studies on a series of chiral tetrahydronaphthalene-fused spirooxindole as. Der Pharma Chemica.

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Research.

- Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives. National Institutes of Health (NIH).

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). PubMed.

- The influence of lipophilicity in drug discovery and design. ResearchGate.

- Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation. National Institutes of Health (NIH).

- Tetralin. PubChem, National Institutes of Health (NIH).

- Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. National Institutes of Health (NIH).

- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health (NIH).

- Tetralin. Wikipedia.

- Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences.

- The Low-Temperature Thermodynamic Properties of Naphthalene, l-Methylnaphthalene, 2-Methylnaphthalene, 1,2,3,4-Tetrahydronaphthalene,trans-Decahydronaphthalene and cis-Decahydronaphthalene. ACS Publications.

- Importance of Physicochemical Properties In Drug Discovery. Index Copernicus.

- Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide.

- Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021). PubMed Central, National Institutes of Health (NIH).

- Bordwell pKa Table. Organic Chemistry Data.

- pKa Data Compiled by R. Williams. Organic Chemistry Data.

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. azolifesciences.com [azolifesciences.com]

- 9. mdpi.com [mdpi.com]

- 10. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetralin - Wikipedia [en.wikipedia.org]

- 12. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Naphthalene Scaffold: A Versatile Core for Modern Therapeutic Design

An In-depth Technical Guide

Abstract

Naphthalene, a simple bicyclic aromatic hydrocarbon, has emerged from its origins as a coal tar byproduct to become a cornerstone in medicinal chemistry.[1][2] Its rigid, planar, and lipophilic structure provides an ideal foundation for designing molecules that can effectively interact with a multitude of biological targets.[3][4] This guide offers a comprehensive technical overview of the therapeutic landscape of naphthalene-based compounds, moving beyond a simple catalog of activities to explore the underlying mechanisms of action, the rationale behind experimental design, and the practical protocols for their evaluation. We will delve into the most prominent applications—oncology, infectious diseases, inflammation, and neurodegeneration—providing researchers and drug development professionals with a foundational understanding of this remarkable pharmacophore.[1][5][6][7]

Part 1: Anticancer Applications of Naphthalene Derivatives

The naphthalene nucleus is a privileged scaffold in oncology, featured in numerous compounds that have progressed from laboratory curiosities to clinical trials.[7][8] Its derivatives exploit several key cancer hallmarks, including rampant proliferation, genomic instability, and metabolic reprogramming.

1.1. Mechanism of Action I: DNA Intercalation and Topoisomerase Inhibition

One of the earliest and most well-established anticancer mechanisms for naphthalene compounds is their ability to physically interact with DNA. The planar structure of the naphthalimide ring system is particularly adept at inserting itself between the base pairs of the DNA double helix (intercalation).[4][8]

Causality: This physical blockage disrupts DNA replication and transcription, processes essential for rapidly dividing cancer cells. Furthermore, this interaction can stabilize the complex formed between DNA and topoisomerase enzymes (I/II). By preventing the re-ligation of DNA strands that these enzymes cleave, naphthalimides introduce permanent double-strand breaks, a catastrophic event that triggers programmed cell death (apoptosis).[4][9] Prominent examples that reached clinical trials include Amonafide, Mitonafide, and Elinafide.[8][10]

1.2. Mechanism of Action II: Inhibition of Oncogenic Signaling Pathways

Modern anticancer strategies increasingly focus on targeted therapies that disrupt specific signaling pathways essential for tumor growth and survival. Naphthalene derivatives have been successfully designed to inhibit key nodes in these pathways.

Case Study: STAT3 Pathway Inhibition The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, including triple-negative breast cancer (TNBC), where it drives proliferation, survival, and metastasis.[11][12] Naphthalene-based compounds have been engineered to directly bind to the STAT3 SH2 domain, preventing its phosphorylation and dimerization—critical steps for its activation and nuclear translocation.[12]

Logical Relationship: STAT3 Inhibition by Naphthalene Derivatives

Caption: Naphthalene derivatives can inhibit the STAT3 signaling cascade.

1.3. Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | Naphthalene Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 13 | Thiazole-Naphthalene | MCF-7 (Breast) | 0.25 (approx.) | [13] |

| Compound 13 | Thiazole-Naphthalene | HCT-116 (Colon) | 0.31 (approx.) | [13] |

| Compound 6a | Triazole Spirodienone | MDA-MB-231 (Breast) | 0.03 | [14] |

| Compound 6a | Triazole Spirodienone | HeLa (Cervical) | 0.07 | [14] |

| Compound 5f | Enamide | Huh-7 (Liver) | 2.62 | [15] |

| Compound 5g | Enamide | Huh-7 (Liver) | 3.37 | [15] |

| Compound 44 | Naphthalene-1,4-dione | H460 (Lung Cancer) | 6.4 | [16] |

| PtL1 | Metallosalen | A375 (Melanoma) | 0.05 | [3] |

| *Converted from µg/ml assuming an average molecular weight of ~400 g/mol for comparison. |

1.4. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method for determining the IC₅₀ value of a test compound.

-

Cell Culture & Seeding:

-

Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.

-

Harvest cells using trypsin-EDTA during the logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated counter to ensure viability is >95%.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment. Causality: This step ensures a consistent starting number of healthy, adherent cells for the assay.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of the naphthalene test compound in DMSO.

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a media-only blank.

-

Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours. Causality: A wide concentration range is crucial for generating a full dose-response curve.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Expertise: Only metabolically active cells with functional mitochondrial reductase enzymes can convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Formazan Solubilization & Absorbance Reading:

-

Carefully remove the media from the wells.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

-

Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

-

Part 2: Antimicrobial Applications

Naphthalene derivatives are potent antimicrobial agents, with several compounds, including nafcillin (antibacterial), terbinafine, and naftifine (antifungals), achieving widespread clinical use.[1][5][7][17] Their efficacy spans a broad range of pathogens, including multi-drug resistant strains.[1][5]

2.1. Mechanism of Action: Disruption of Microbial Membranes

While some naphthalene-based antibiotics function similarly to other classes (e.g., nafcillin is a β-lactam), a key mechanism for many novel derivatives is the direct disruption of microbial cell integrity.[5][17]

Causality: Naphthalene-based bis-quaternary ammonium compounds (bis-QACs) are a prime example. These molecules are amphiphilic; the lipophilic naphthalene core allows them to intercalate into the lipid bilayer of the microbial cell membrane, while the cationic quaternary ammonium heads interact with the negatively charged phospholipids. This insertion disrupts membrane fluidity and potential, leading to the leakage of essential ions and metabolites, ultimately causing cell death.[5] Scanning electron microscopy has confirmed that these compounds cause severe membrane damage to pathogens like S. aureus and P. aeruginosa.[5]

2.2. Experimental Workflow: Screening for Antimicrobial Naphthalene Compounds

Caption: A logical workflow for identifying and validating antimicrobial leads.

2.3. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible microbial growth.

-

Inoculum Preparation:

-

Streak the microbial strain (e.g., Staphylococcus aureus ATCC 25923) on an agar plate and incubate overnight.

-

Pick a few colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Trustworthiness: Standardizing the inoculum is critical for assay reproducibility.

-

Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

-

-

Compound Preparation:

-

In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

-

In well 1, add 100 µL of the naphthalene test compound at twice the highest desired test concentration.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no compound, no bacteria).

-

-

Inoculation and Incubation:

-

From the diluted inoculum (~1.5 x 10⁶ CFU/mL), transfer 50 µL into wells 1 through 11. This brings the final inoculum to ~7.5 x 10⁵ CFU/mL and halves the compound concentrations to the desired final test range.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

-

Part 3: Anti-inflammatory Applications

Naphthalene derivatives, most famously the nonsteroidal anti-inflammatory drug (NSAID) Naproxen, are effective anti-inflammatory agents.[2][18] Research has expanded to novel naphthalene structures that exhibit potent activity with potentially fewer side effects than traditional NSAIDs.[19][20]

3.1. Mechanism of Action: Modulation of Inflammatory Responses

The anti-inflammatory effects of naphthalene compounds are often multi-faceted.

-

Cyclooxygenase (COX) Inhibition: Like Naproxen, many derivatives function by inhibiting COX-1 and COX-2 enzymes, which are responsible for producing pro-inflammatory prostaglandins.[20]

-

Neutrophil Activation Inhibition: Certain synthetic naphthalene derivatives have been shown to inhibit the activation of neutrophils, key cells in the acute inflammatory response.[21][22] They can suppress processes like degranulation (the release of inflammatory enzymes like lysozyme) and the generation of superoxide radicals, thereby dampening the inflammatory cascade.[21]

3.2. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a classic, self-validating model for screening acute anti-inflammatory activity.

-

Animal Acclimatization & Grouping:

-

Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for one week.

-

Fast the animals overnight before the experiment but allow free access to water.

-

Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), positive control (e.g., Phenylbutazone or Naproxen, 10 mg/kg), and test groups (naphthalene compound at various doses).

-

-

Compound Administration:

-

Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.

-

-

Inflammation Induction:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. Expertise: This baseline measurement is crucial for calculating the percentage of inhibition.

-

Inject 0.1 mL of a 1% carrageenan solution (a potent pro-inflammatory agent) into the sub-plantar region of the right hind paw.

-

-

Edema Measurement:

-

Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point, typically peaking at 3 hours: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

-

Statistically analyze the results using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Part 4: Neuroprotective Applications

Emerging research highlights the potential of naphthalene derivatives in combating neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][23][24]

4.1. Mechanism of Action: Inhibition of Amyloid-β Aggregation

A central pathological hallmark of AD is the aggregation of the amyloid-beta (Aβ) peptide into soluble oligomers and insoluble fibrils, which form amyloid plaques in the brain.[23] These aggregates are highly neurotoxic.

Causality: Naphthalene derivatives have been designed to act as anti-amyloidogenic agents. Molecular dynamics simulations and in vitro studies show they can form stable complexes with Aβ monomers and fibrils.[23] This binding interferes with the peptide's ability to self-assemble, inhibiting the formation of toxic oligomers and larger aggregates. A lead compound, designated 'Compound 8' in one study, not only inhibited Aβ aggregation but also improved cognitive function and reduced the hippocampal β-amyloid burden in a transgenic mouse model of AD.[23]

Signaling Pathway: Amyloid Cascade and Therapeutic Intervention

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijrpr.com [ijrpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naphthalimides as anti-cancer agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]

- 13. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]

- 14. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 19. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 22. researchgate.net [researchgate.net]

- 23. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is a naphthalene derivative with significant therapeutic potential, suggested by preliminary studies to possess anti-inflammatory, analgesic, and antioxidant properties.[1] A critical analysis of its molecular architecture reveals a close structural relationship to known non-steroidal anti-inflammatory drugs (NSAIDs), particularly 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the prodrug nabumetone. This guide posits a primary mechanism of action for this compound centered on the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This document provides a comprehensive overview of this hypothesized mechanism, detailed protocols for its synthesis, and robust experimental designs for the validation of its COX inhibitory activity.

Introduction: Unveiling a Potential Anti-Inflammatory Agent

This compound, a molecule characterized by a methoxy-substituted tetrahydronaphthalene core linked to an acetic acid moiety, has emerged as a compound of interest in pharmaceutical research.[1] Its structural features suggest a potential interaction with biological targets involved in inflammation and pain signaling pathways. The lipophilicity conferred by the methoxy group and the acidic nature of the carboxylic acid group are key determinants for its potential pharmacokinetic and pharmacodynamic profile.

This guide will delve into the scientifically-grounded hypothesis that this compound functions as a cyclooxygenase inhibitor. This hypothesis is built upon the well-established mechanism of structurally analogous compounds.

The Core Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes

The primary proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthase (PTGS).[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

-

COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

The therapeutic benefit of many NSAIDs is derived from their ability to selectively inhibit COX-2 over COX-1, thereby reducing inflammation with a lower risk of gastrointestinal side effects.

The structural similarity of this compound to 6-methoxy-2-naphthylacetic acid (6-MNA), a known non-selective COX inhibitor, provides a strong basis for this hypothesis. 6-MNA has demonstrated competitive inhibition of both COX-1 and COX-2.

Prostaglandin Synthesis Pathway and the Role of COX Enzymes

The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid. Inhibition of these enzymes by agents such as this compound would block this pathway, leading to a reduction in the production of pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).

Caption: The arachidonic acid cascade and the central role of COX enzymes.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from naphthalene derivatives. A plausible synthetic route involves the reduction of a keto-acid precursor.

Detailed Synthetic Protocol

This protocol describes the reduction of (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid to yield the target compound.

Materials:

-

(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid

-

Zinc powder (Zn)

-

Acetic acid (CH₃COOH)

-

Water (H₂O)

-

Celite

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend (6-Methoxy-1-oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid (1.0 eq) in a mixture of acetic acid and water.

-

Add zinc powder (2.5 eq) to the suspension.

-

Heat the reaction mixture to 80°C and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the excess zinc.

-

Wash the Celite pad with dichloromethane.

-

Combine the organic filtrates and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocols for Validation of COX Inhibitory Activity

To validate the hypothesis that this compound inhibits COX enzymes, a series of in vitro and cell-based assays can be employed. The primary endpoint for these assays is the quantification of Prostaglandin E2 (PGE2), a major product of the COX pathway.

In Vitro COX-1 and COX-2 Inhibition Assay using PGE2 Immunoassay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound: this compound

-

Reference NSAID (e.g., Celecoxib, Indomethacin)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Prostaglandin E2 (PGE2) ELISA kit

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound and the reference NSAID in the assay buffer.

-

Enzyme and Substrate Preparation: Prepare working solutions of COX-1 and COX-2 enzymes and arachidonic acid in the assay buffer.

-

Reaction Setup:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the diluted test compound or reference NSAID to the respective wells.

-

Add the enzyme solution (COX-1 or COX-2) to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction: Add the arachidonic acid solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Stop Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor or by acidification).

-

PGE2 Quantification: Measure the concentration of PGE2 in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Cell-Based Assay for COX-2 Inhibition

This protocol assesses the ability of the test compound to inhibit COX-2 activity in a cellular context, which provides a more physiologically relevant model.

Materials:

-

Cell line known to express COX-2 upon stimulation (e.g., RAW 264.7 murine macrophages)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Test compound and reference NSAID

-

PGE2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound or reference NSAID for 1 hour.

-

Inflammatory Stimulation: Induce COX-2 expression and activity by adding LPS to the cell culture medium.

-

Incubation: Incubate the cells for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit.

-

Data Analysis: Determine the IC50 value as described in the in vitro assay protocol.

Data Interpretation and Expected Outcomes

The primary outcome of the described assays will be the determination of IC50 values for this compound against COX-1 and COX-2.

| Parameter | Description |

| IC50 | The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. |

| COX-2 Selectivity Index | The ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A selectivity index greater than 1 indicates a preference for inhibiting COX-2. |

Based on the data for the structurally related compound, 6-MNA, it is anticipated that this compound will exhibit inhibitory activity against both COX-1 and COX-2. The degree of selectivity for COX-2 will be a key determinant of its potential therapeutic profile.

Conclusion

The structural analogy to known COX inhibitors provides a strong rationale for the hypothesized mechanism of action of this compound as a cyclooxygenase inhibitor. The experimental protocols detailed in this guide offer a robust framework for the validation of this hypothesis and the characterization of its inhibitory potency and selectivity. Successful validation of this mechanism will be a critical step in the development of this compound as a novel anti-inflammatory and analgesic agent. Further in vivo studies will be necessary to establish its efficacy and safety profile in preclinical models.

References

- This compound - Smolecule. (2023-08-15).

- This compound - Smolecule. (2023-08-15).

Sources

An In-depth Technical Guide to (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid: Discovery and History

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. Primarily recognized as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, this tetralin derivative holds significant interest for researchers, medicinal chemists, and professionals in drug development. This document delves into the historical context of its emergence, details plausible synthetic pathways with step-by-step protocols, and explores its potential, albeit less documented, intrinsic biological activities. The guide is structured to provide not just procedural information but also the scientific rationale behind the methodologies, ensuring a deep understanding for the target audience.

Introduction and Historical Context

The significance of this compound is intrinsically linked to the development of one of the most important classes of pharmaceuticals: non-steroidal anti-inflammatory drugs (NSAIDs). Its history is not that of a standalone therapeutic agent but rather as a crucial stepping stone in the chemical synthesis of Naproxen, a widely used NSAID for treating pain, fever, and inflammation.

The journey to discover potent anti-inflammatory agents in the mid-20th century led researchers at Syntex to explore a variety of arylpropionic acid derivatives. This research culminated in the synthesis and patenting of Naproxen in the late 1960s and its subsequent approval for medical use. The development of efficient and scalable synthetic routes to Naproxen was a major focus, and it is within this context that this compound and related tetralin structures emerged as key precursors.

The tetralin (1,2,3,4-tetrahydronaphthalene) core provides a partially saturated bicyclic system that can be chemically manipulated to introduce the desired functional groups for the final drug molecule. The methoxy group at the 6-position is a characteristic feature of Naproxen and its precursors, playing a role in the molecule's interaction with its biological target, the cyclooxygenase (COX) enzymes. This guide will illuminate the path from readily available starting materials to this pivotal intermediate.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that typically begins with the construction of the 6-methoxytetralone core. From this key intermediate, the acetic acid side chain is introduced and any necessary reductions are performed. Below, we detail a logical and convergent synthetic strategy, drawing from established organic chemistry principles and published procedures for related compounds.

Synthesis of the Key Intermediate: 6-Methoxy-2-tetralone

The most common and efficient precursor for the target molecule is 6-methoxy-2-tetralone. Its synthesis can be achieved from commercially available starting materials. One well-documented approach starts from 6-methoxy-1-tetralone.[1]

Experimental Protocol: Synthesis of 6-Methoxy-2-tetralone from 6-Methoxy-1-tetralone [1]

-

Dehydration to Dihydronaphthalene:

-

To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol).

-

Heat the mixture to reflux for 24 hours using a Dean-Stark apparatus to remove water.

-

Cool the reaction mixture, dilute with a 5% sodium bicarbonate solution, and extract three times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting oil by silica gel chromatography (eluent: hexane) to yield 6-methoxy-3,4-dihydronaphthalene as a colorless oil.

-

-

Epoxidation and Rearrangement:

-

To a suspension of m-chloroperbenzoic acid (m-CPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL) cooled in an ice bath, add the 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) dissolved in dichloromethane (2 mL).

-

Stir the reaction mixture overnight, allowing it to warm to room temperature.

-

Filter the mixture, dilute with dichloromethane, wash with a 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude epoxide as an oil.

-

Dissolve the crude epoxide in ethanol (3 mL), add 10% sulfuric acid (3 mL), and heat under reflux for 3 hours.

-

Cool the reaction mixture, dilute with water, and extract three times with chloroform.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (eluent: hexane/ether 7:3) to afford 6-methoxy-2-tetralone.

-

Causality of Experimental Choices:

-

The use of a Dean-Stark apparatus in the first step is crucial for driving the dehydration reaction to completion by removing the water byproduct.

-

m-CPBA is a widely used and effective reagent for the epoxidation of alkenes.

-

The acid-catalyzed rearrangement of the epoxide to the ketone (tetralone) is a standard and reliable transformation.

Diagram of the Synthetic Pathway to 6-Methoxy-2-tetralone:

Caption: Synthesis of 6-Methoxy-2-tetralone.

Introduction of the Acetic Acid Moiety

With 6-methoxy-2-tetralone in hand, the next critical step is the introduction of the acetic acid side chain at the 2-position. A classic and effective method for this transformation is the Reformatsky reaction .[2] This reaction involves the use of an α-halo ester and zinc to form an organozinc reagent that adds to the ketone.

Experimental Protocol: Reformatsky Reaction with 6-Methoxy-2-tetralone

-

Reaction Setup:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 6-methoxy-2-tetralone (1.0 equivalent) in a mixture of anhydrous benzene and diethyl ether.

-

-

Addition of the α-Halo Ester:

-

Slowly add a solution of ethyl bromoacetate (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel while stirring vigorously. The reaction is often initiated by gentle warming.

-

Once the reaction starts (indicated by a color change and gentle reflux), maintain a steady reflux by controlling the rate of addition.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

-

-

Work-up and Hydrolysis:

-

Cool the reaction mixture in an ice bath and cautiously add dilute sulfuric acid to hydrolyze the zinc complex and dissolve any unreacted zinc.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

-

-

Dehydration and Saponification:

-

The crude β-hydroxy ester can be dehydrated by refluxing with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.

-

The resulting α,β-unsaturated ester is then saponified by refluxing with an excess of aqueous or alcoholic potassium hydroxide.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the unsaturated acid.

-

-

Reduction of the Double Bond:

-

The unsaturated acid can be reduced to the target this compound by catalytic hydrogenation (e.g., H₂ over Pd/C) in a suitable solvent like ethanol or ethyl acetate.

-

Self-Validating System:

-

The progress of the Reformatsky reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting tetralone.

-

The formation of the β-hydroxy ester can be confirmed by IR spectroscopy (presence of a hydroxyl and ester carbonyl stretch) and ¹H NMR spectroscopy.

-

Successful dehydration and saponification can be monitored by the changes in the IR and NMR spectra, and the final product's identity and purity can be confirmed by melting point, elemental analysis, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Diagram of the Reformatsky Route:

Caption: Synthesis via the Reformatsky reaction.

Alternative Synthetic Considerations: Reduction of an Oxo-Precursor